Pellitorine

説明

ペリトリンは、その刺激的な味で知られており、伝統医学において様々な治療効果のために使用されてきました .

2. 製法

合成経路と反応条件: ペリトリンは、特定の条件下で、イソブチルアミンとデカ-2,4-ジエン酸を反応させることで合成することができます。 この反応は、通常、アミド結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用します .

工業生産方法: ペリトリンの工業生産には、コショウ(Piper nigrum)の根などの天然資源から化合物を抽出することが含まれます。抽出プロセスには、植物材料を乾燥させ、続いてエタノールまたはメタノールを使用して溶媒抽出を行うことが含まれます。 その後、抽出物は濃縮され、クロマトグラフィー技術を使用して精製されます .

反応の種類:

酸化: ペリトリンは酸化反応を起こし、様々な酸化誘導体を生成します。

還元: この化合物は、飽和アミドを生成するために還元することができます。

置換: ペリトリンは、特に求核置換反応において、置換反応に関与することができ、イソブチル基は他の求核剤に置き換えられます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。

主な生成物:

酸化: ペリトリンの酸化誘導体。

還元: 飽和アミド。

4. 科学研究への応用

ペリトリンは、幅広い科学研究に応用されています。

準備方法

Synthetic Routes and Reaction Conditions: Pellitorin can be synthesized through the reaction of isobutylamine with deca-2,4-dienoic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of pellitorin involves the extraction of the compound from natural sources like the roots of Piper nigrum. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques .

Types of Reactions:

Oxidation: Pellitorin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form saturated amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of pellitorin.

Reduction: Saturated amides.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Pellitorine exhibits a range of pharmacological activities that make it a candidate for further research and application:

- Anticancer Activity : this compound has shown strong cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 13.0 µg/mL against HL60 (human promyelocytic leukemia) cells and a significantly lower IC50 of 1.8 µg/mL against MCF-7 (breast cancer) cells . These findings suggest its potential as an anti-cancer lead compound.

- Larvicidal Properties : Research indicates that this compound can serve as an effective larvicide targeting mosquito populations. At a concentration of 5 mg/L, it caused significant damage to the midgut epithelium of larvae, indicating its potential utility in vector control strategies . The compound's ability to inhibit gene expression related to critical cellular functions further supports its role in pest management.

- CNS Permeability : Studies have shown that this compound can cross the blood-brain barrier effectively, with a unidirectional influx rate constant of 153 μL/(g·min) observed in mice. This property suggests potential applications in treating central nervous system diseases .

- Antimicrobial Activity : this compound has exhibited antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its effectiveness in inhibiting various pathogens highlights its potential in treating infectious diseases .

Case Studies

Several studies have documented the applications and effects of this compound:

- In Vitro Anticancer Study : A study evaluated the cytotoxicity of this compound against HL60 and MCF-7 cell lines. The results indicated that this compound is highly effective at low concentrations, supporting its potential as an anti-cancer agent .

- Larvicidal Efficacy : In another study focused on mosquito larvae, this compound was tested for its larvicidal properties. The findings demonstrated significant midgut damage at specific concentrations, suggesting its viability as a natural insecticide .

- Pharmacokinetic Study : Research investigating the pharmacokinetic properties of this compound revealed its ability to permeate biological barriers effectively. This characteristic is crucial for developing therapeutic agents targeting CNS disorders .

Data Table: Summary of this compound Applications

作用機序

ペリトリンは、様々なメカニズムを通じてその効果を発揮します。

分子標的: ペリトリンは、痛みと温度感覚に関与するTRPV1受容体に作用します.

関与する経路: ペリトリンは、α-グルコシダーゼやアシルCoAコレステロールアシルトランスフェラーゼ(ACAT)などの酵素の活性を阻害し、抗糖尿病作用とコレステロール低下作用をもたらします.

類似化合物:

カプサイシン: TRPV1受容体アゴニストであり、その刺激的な味と鎮痛作用で知られています。

ピペリン: 黒コショウに含まれ、抗炎症作用と抗がん作用が似ています。

ペリトリンのユニークさ:

- ペリトリンは、TRPV1受容体アンタゴニストとα-グルコシダーゼやACATなどの酵素阻害剤の二重の役割を果たす点でユニークです。 この二重の機能は、ペリトリンを、複数の治療用途を持つ汎用性の高い化合物にします .

類似化合物との比較

Capsaicin: Another TRPV1 receptor agonist known for its pungent taste and pain-relieving properties.

Piperine: Found in black pepper, shares similar anti-inflammatory and anti-cancer properties.

Uniqueness of Pellitorin:

- Pellitorin is unique due to its dual role as a TRPV1 receptor antagonist and an inhibitor of enzymes like α-glucosidase and ACAT. This dual functionality makes it a versatile compound with multiple therapeutic applications .

生物活性

Pellitorine, an N-alkylamide compound primarily isolated from plants such as Piper nigrum and Anacyclus pyrethrum, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological profile of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, enabling it to cross biological barriers effectively. A study evaluated its permeability across the blood-brain barrier (BBB) and intestinal mucosa using Caco-2 cell models and animal models. Key findings include:

- Permeability Coefficients : this compound demonstrated permeability coefficients ranging from to for Caco-2 cells, indicating good intestinal absorption capabilities .

- BBB Penetration : Following intravenous administration in mice, 97% of this compound reached brain tissue with a unidirectional influx rate constant of . This suggests potential applications in treating central nervous system disorders.

Anticancer Activity

This compound has shown promising anticancer properties, particularly against certain leukemia cell lines. In vitro studies revealed:

- Cytotoxic Effects : this compound exhibited strong cytotoxicity against HL60 and MCT-7 cell lines, with effective concentrations leading to significant cell death .

- Mechanisms of Action : The compound's action may involve the induction of apoptosis and disruption of cellular metabolism in cancer cells.

Toxicological Profile

The toxicity of this compound has been assessed in various organisms, including honeybees and larvae:

- Honeybee Toxicity : Probit analysis established lethal doses (LD50) for Apis mellifera larvae and adults. The LD50 values were found to be significantly lower for dermal absorption compared to oral absorption, indicating a higher susceptibility through skin contact .

- Dose-Response Relationship : The mortality rates in honeybees increased with higher concentrations of this compound, demonstrating a clear dose-dependent effect (see Table 1) .

| Dose (ng a.i./insect) | Larval Mortality (%) | Adult Mortality (%) |

|---|---|---|

| Control | 3.3 | 3.8 |

| 40 | 17.9 | 28.9 |

| 200 | 22.8 | 39.1 |

| 1000 | 50.7 | 61.5 |

| 5000 | 70.8 | 83.2 |

| 25000 | 100 | 97.9 |

Antimicrobial and Antiparasitic Properties

This compound exhibits notable antimicrobial activity against various pathogens:

- Antibacterial Effects : Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : Research indicates that this compound possesses antiprotozoal properties, making it a candidate for further exploration in treating parasitic infections.

特性

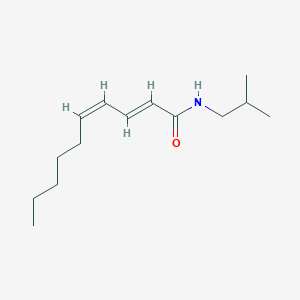

IUPAC Name |

(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQQZHFHJDIRE-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019978 | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless off-white to yellow solid; Spicy herb-type aroma | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18836-52-7 | |

| Record name | Pellitorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pellitorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELLITORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。